Cholesteryl hemisuccinate tris salt

Vue d'ensemble

Description

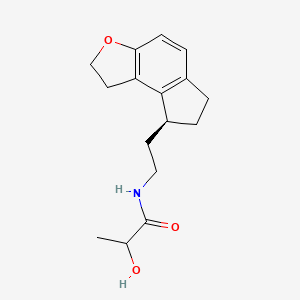

Cholesteryl hemisuccinate tris salt is a water-soluble cholesterol derivative that mimics native cholesterol function in cell membrane systems . It can easily exchange membrane proteins into Lipid-Cubic Phase (LPC) .

Synthesis Analysis

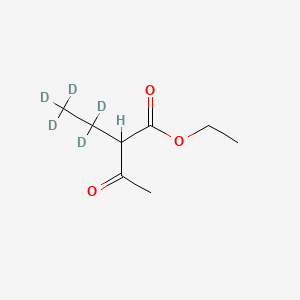

The synthesis of Cholesteryl hemisuccinate tris salt generally involves the reaction of cholesterol with hemisuccinate ester, followed by a reaction with tris salt . A specific method includes adding water and Tris buffer to a vessel, followed by the addition of dry detergent. The vessel is then inverted or rotated until the detergent goes into solution .Molecular Structure Analysis

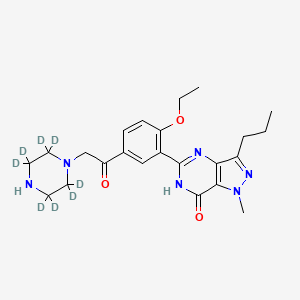

The molecular formula of Cholesteryl hemisuccinate tris salt is C31H50O4 · C4H11NO3 . Its molecular weight is 607.9 . The IR spectrum confirms its identity .Chemical Reactions Analysis

Cholesteryl hemisuccinate tris salt exhibits pH-sensitive polymorphism . It consists of succinic acid esterified to the beta-hydroxyl group of cholesterol . The protonated form of cholesteryl hemisuccinate mimics many of the membrane properties of cholesterol quite well .Physical And Chemical Properties Analysis

Cholesteryl hemisuccinate tris salt appears as a white powder . It has a solubility of 1.2% in a 6% water solution of CHAPS .Applications De Recherche Scientifique

Cholesteryl Hemisuccinate Tris Salt: Scientific Research Applications

Protein Crystallography: Cholesteryl hemisuccinate tris salt (CHS-Tris) is commonly used in protein crystallography to replace cholesterol. This substitution can help in the study of membrane protein structures and functions, providing insights into their biochemical properties .

Biochemical Studies of Proteins: In biochemical research, CHS-Tris serves as a crucial component in studying protein interactions and dynamics. It aids in maintaining the integrity and functionality of proteins during experiments .

Pharmacology: CHS-Tris has applications in pharmacology for drug formulation and delivery systems. Its properties can be leveraged to enhance the solubility and stability of pharmaceutical compounds .

Membrane Stabilizer for Liposomes: This compound is used as a membrane stabilizer for liposomes, which are artificial vesicles used in drug delivery and therapeutic applications. CHS-Tris helps in forming and preserving the structure of liposomes .

Glucan Synthase Assay Preparation: Researchers utilize CHS-Tris to prepare solubilization buffers for glucan synthase assays, which are important for studying fungal cell wall biosynthesis and its inhibitors .

Immunoprecipitation Buffer Preparation: It is also used to prepare immunoprecipitation buffers for the immobilization of opioid receptors on paramagnetic beads, aiding in the study of receptor-ligand interactions .

Protein Synaptogyrin-1 Studies: CHS-Tris plays a role in the study of protein synaptogyrin-1, which is involved in synaptic vesicle function and neurotransmitter release .

Hepatoprotective and Anticancer Effects: Some studies suggest that CHS-Tris exhibits hepatoprotective (liver-protecting) effects, anticancer properties, and can inhibit tumor growth, although this application may require further research for conclusive evidence .

Mécanisme D'action

Target of Action

Cholesteryl Hemisuccinate Tris Salt (CHS-Tris) primarily targets membrane proteins . It is often used in protein crystallography and biochemical studies of proteins .

Mode of Action

CHS-Tris, along with Lauryl Maltose Neopentyl Glycol (LMNG) or n-Dodecyl-β-D-Maltoside (DDM), is used for the solubilization of membrane proteins while maintaining their structural integrity and activity . It acts as an anionic detergent, stabilizing large unilamellar vesicles .

Pharmacokinetics

It is known that chs-tris is a water-soluble cholesterol derivative , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

CHS-Tris exhibits antiproliferative activity . It has been reported to inhibit tumor growth and the hepatotoxicity of acetaminophen (AAP), and prevent AAP-induced apoptosis of hepatocytes .

Action Environment

The action of CHS-Tris can be influenced by environmental factors. For instance, it is a solid compound that is insoluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide . This solubility profile can affect its action, efficacy, and stability in different environments.

Safety and Hazards

Orientations Futures

Cholesteryl hemisuccinate tris salt has been used to prepare solubilization buffer for glucan synthase assay and immunoprecipitation buffer for immobilization of opioid receptors on paramagnetic beads . It has also been used in the preparation of membrane protein samples for the determination of high-resolution structures using cryo-EM .

Propriétés

IUPAC Name |

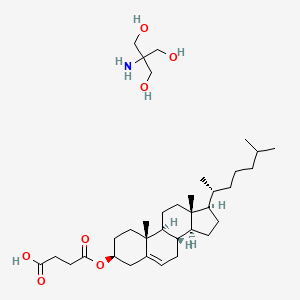

2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDYONDUXRBLLR-XTCKSVDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741679 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102601-49-0 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why are cholesteryl hemisuccinate tris salt mixed micelles used in this study on GPR52?

A1: G protein-coupled receptors (GPCRs) like GPR52 are membrane proteins. To study them in vitro, it's often necessary to extract and stabilize them in an environment that mimics their natural lipid membrane environment. Cholesteryl hemisuccinate tris salt likely helps form micelles that provide this suitable membrane-like environment for GPR52, allowing the researchers to study its interactions with the ligand c17 using 19F-NMR. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

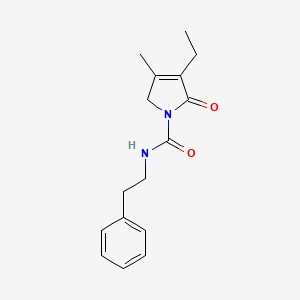

![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)

![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)

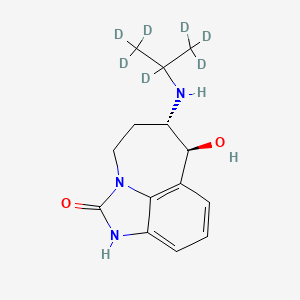

![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)